molecular formula C18H22N2O3S B5379364 2-methyl-5-[(2-methylphenyl)sulfamoyl]-N-(propan-2-yl)benzamide

2-methyl-5-[(2-methylphenyl)sulfamoyl]-N-(propan-2-yl)benzamide

Cat. No.: B5379364
M. Wt: 346.4 g/mol
InChI Key: NOYDUVGAKAHLLM-UHFFFAOYSA-N
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Description

2-methyl-5-[(2-methylphenyl)sulfamoyl]-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a sulfamoyl group and an isopropyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[(2-methylphenyl)sulfamoyl]-N-(propan-2-yl)benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the sulfamoyl group, and subsequent substitution with the isopropyl group. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with aniline to yield 2-methyl-N-phenylbenzamide.

    Introduction of the Sulfamoyl Group: The next step involves the sulfonation of 2-methyl-N-phenylbenzamide using chlorosulfonic acid to form 2-methyl-5-(phenylsulfamoyl)benzamide.

    Substitution with Isopropyl Group: Finally, the sulfamoyl derivative is reacted with isopropylamine under appropriate conditions to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[(2-methylphenyl)sulfamoyl]-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-methyl-5-[(2-methylphenyl)sulfamoyl]-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfamoyl group, which can mimic the transition state of certain enzymatic reactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-5-[(2-methylphenyl)sulfamoyl]-N-(propan-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of enzymatic activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid
  • 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzamide

Uniqueness

2-methyl-5-[(2-methylphenyl)sulfamoyl]-N-(propan-2-yl)benzamide is unique due to the presence of both the sulfamoyl and isopropyl groups, which impart distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with biological targets.

Properties

IUPAC Name

2-methyl-5-[(2-methylphenyl)sulfamoyl]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12(2)19-18(21)16-11-15(10-9-13(16)3)24(22,23)20-17-8-6-5-7-14(17)4/h5-12,20H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYDUVGAKAHLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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